

"Thieno(2,3-c)isoquinolin-5(4H)-one" CAS number and molecular weight

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Compound of Interest

Thieno(2,3-c)isoquinolin-5(4H)one

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In-Depth Technical Guide: Thieno(2,3-c)isoquinolin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thieno(2,3-c)isoquinolin-5(4H)-one**, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This document consolidates key chemical data, detailed experimental methodologies for its synthesis, and insights into its biological activities and mechanisms of action.

Core Compound Data

Thieno(2,3-c)isoquinolin-5(4H)-one, also known as TIQ-A, is a valuable building block for the synthesis of more complex molecules, notably PARP-1 inhibitors.[1] Its chemical and physical properties are summarized below.



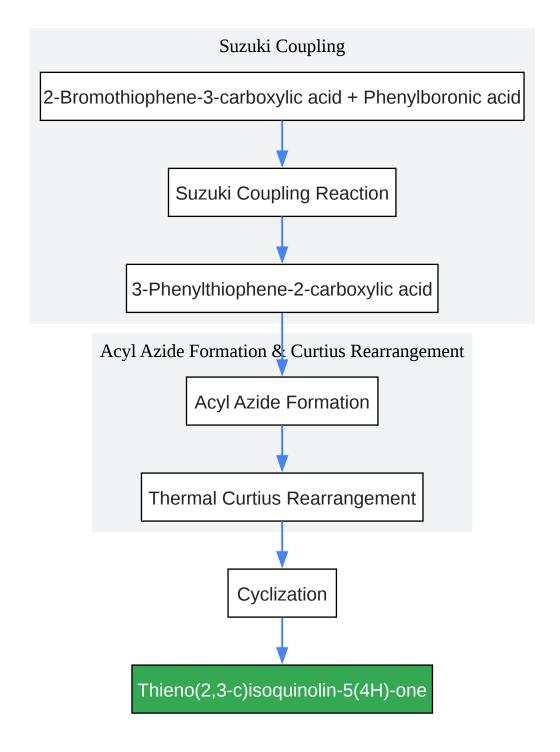
Parameter	Value	Source
CAS Number	420849-22-5	Axsyn, Echemi
Molecular Formula	C11H7NOS	PubChemLite
Molecular Weight	201.25 g/mol	PubChemLite
Monoisotopic Mass	201.02484 Da	PubChemLite

Synthetic Pathway and Experimental Protocols

An efficient, multistep continuous flow synthesis for **Thieno(2,3-c)isoquinolin-5(4H)-one** has been developed, allowing for robust and scalable production.[1][2]

Experimental Workflow: Continuous Flow Synthesis





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Caption: Continuous flow synthesis of Thieno(2,3-c)isoquinolin-5(4H)-one.

Detailed Methodologies



- 1. Suzuki Coupling Reaction: The synthesis begins with a Suzuki coupling reaction to form 3-phenylthiophene-2-carboxylic acid.[1][2] While the specific parameters for the continuous flow setup require optimization based on the reactor system, the general principle involves the palladium-catalyzed cross-coupling of a thiophene derivative with a boronic acid.
- 2. Acyl Azide Formation and Curtius Rearrangement: The resulting 3-phenylthiophene-2-carboxylic acid is then converted into the corresponding acyl azide. This intermediate subsequently undergoes a thermal Curtius rearrangement.[1][2] This rearrangement is a key step, leading to an isocyanate intermediate which is primed for cyclization.
- 3. Cyclization: The final step is the intramolecular cyclization of the isocyanate intermediate to yield the target compound, **Thieno(2,3-c)isoquinolin-5(4H)-one**.[1] The use of a continuous flow system for these transformations has been shown to be facile, safe, and easily scalable for multigram production.[1]

Biological Activity and Mechanism of Action

Derivatives of the thieno[2,3-c]isoquinoline scaffold have demonstrated significant potential as antiproliferative agents, particularly against hepatocellular carcinoma (HCC).[3][4]

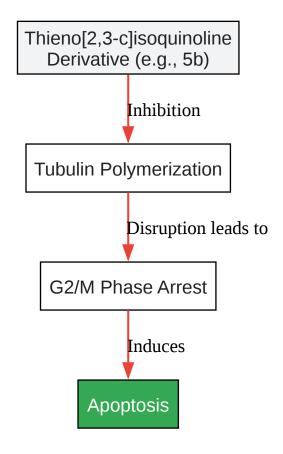
Antiproliferative and Apoptotic Activity

Certain substituted thieno[2,3-c]isoquinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[3][4] One lead compound, 5b, from a study on a series of these derivatives, exhibited a strong antiproliferative effect on the HepG2 cell line and showed a 60-fold increase in apoptosis.[3]

Proposed Mechanism of Action

The anticancer effects of these compounds are linked to their ability to target tubulin polymerization.[3] Molecular docking studies suggest that these molecules bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[3][5] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers the apoptotic cascade.





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Caption: Proposed mechanism of antiproliferative activity.

Experimental Protocols for Biological Evaluation

- 1. Cell Culture and Viability Assays:
- Cell Line: HepG2 (hepatocellular carcinoma) and Vero (non-cancerous control) cells.[3]
- Method: Standard cell culturing techniques are used. Cell viability after treatment with the compounds is typically assessed using assays such as the MTT or SRB assay to determine the IC50 values.
- 2. Cell Cycle Analysis:
- Method: Flow cytometry is used to analyze the cell cycle distribution.
- Procedure: HepG2 cells are treated with the test compound for a specified duration.
 Subsequently, the cells are harvested, fixed, and stained with a DNA-intercalating dye like



propidium iodide (PI). The DNA content is then analyzed by a flow cytometer to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. Apoptosis Assay:

- Method: Annexin V-FITC/PI double staining followed by flow cytometry.[3]
- Procedure: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and with PI, which enters cells with compromised membranes (late apoptotic and necrotic cells).
- 4. Tubulin Polymerization Assay:
- Method: An in vitro tubulin polymerization assay is performed to confirm the direct inhibitory effect of the compounds on tubulin assembly.[3]
- Procedure: The assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound.
 Colchicine is often used as a positive control.[3] The IC50 for tubulin inhibition can then be determined.

Conclusion

Thieno(2,3-c)isoquinolin-5(4H)-one is a synthetically accessible and versatile scaffold with significant relevance in drug discovery. Its role as a precursor to PARP-1 inhibitors and the demonstrated antiproliferative activity of its derivatives highlight its importance. The established continuous flow synthesis provides a robust platform for the large-scale production needed for further preclinical and clinical development. The mechanism of action, involving tubulin polymerization inhibition, presents a clear pathway for the rational design of novel anticancer agents based on this promising chemotype.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 3. Thieno[2,3-c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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